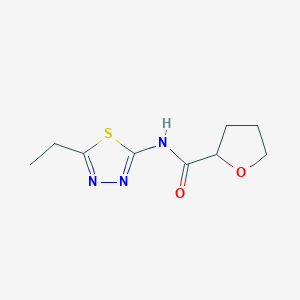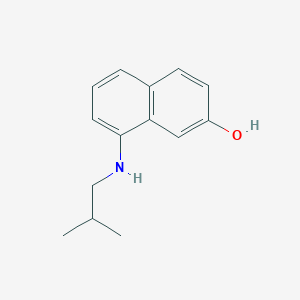
(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate, also known as CTCB, is a novel compound that has recently been gaining attention for its potential applications in scientific research. CTCB is a synthetic compound that is composed of a 2-chloro-1,3-thiazol-5-yl group attached to a 2,3-dichlorobenzoate group. CTCB has a molecular weight of 306.32 g/mol and is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
科学的研究の応用
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown promising results as antimicrobial and antifungal agents. A study on 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives demonstrated moderate to excellent activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (H. B'Bhatt & S. Sharma, 2017).
Antiviral Activity
Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has uncovered certain derivatives with anti-tobacco mosaic virus activity, indicating potential antiviral applications for thiazole-based compounds (Zhuo Chen et al., 2010).
Fungicidal Activity
Studies on 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) have evaluated their fungicidal activity against rice sheath blight, showing potential agricultural applications for these compounds (H. Chen, Z. Li, & Y. Han, 2000).
Herbicidal Activity
Thiazole derivatives, specifically 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been synthesized and shown to exhibit good herbicidal activities, indicating their potential as novel herbicides (Qingmin Wang et al., 2004).
Corrosion Inhibition
Derivatives based on thiazole have been studied for their effectiveness as corrosion inhibitors for materials like mild steel in aggressive environments, suggesting their industrial application in protecting metals (M. Rbaa et al., 2019).
Anti-Tumor Agents
Thiazole derivatives have also been explored for their anti-tumor properties, with some compounds showing promising activities against hepatocellular carcinoma cell lines, suggesting potential therapeutic applications (S. M. Gomha, M. M. Edrees, & Farag M. A. Altalbawy, 2016).
特性
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl 2,3-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2S/c12-8-3-1-2-7(9(8)13)10(16)17-5-6-4-15-11(14)18-6/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXGYKWAMWSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one](/img/structure/B2654450.png)

![N1-(2-methoxybenzyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2654452.png)

![4-(3-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2654457.png)

![ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2654460.png)
![4-[(2-Methoxy-4-nitrophenyl)amino]butanoic acid](/img/structure/B2654461.png)
![N-[2,6-bis(propan-2-yl)phenyl]-3-chloropropanamide](/img/structure/B2654462.png)

![Methyl (3R,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2654466.png)